3-Methylisoquinoline-6-carbaldehyde
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Overview
Description
3-Methylisoquinoline-6-carbaldehyde: is an organic compound with the molecular formula C11H9NO . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science . This compound is characterized by the presence of a methyl group at the third position and an aldehyde group at the sixth position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the isoquinoline ring . Another method involves the Pfitzinger reaction , where isoquinoline is reacted with an aromatic aldehyde in the presence of a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis . This method is preferred due to its efficiency, reduced reaction times, and lower energy consumption . The reaction conditions typically involve the use of microwave irradiation to accelerate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: 3-Methylisoquinoline-6-carboxylic acid
Reduction: 3-Methylisoquinoline-6-methanol
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
3-Methylisoquinoline-6-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . For example, it has been shown to interact with DNA through intercalation, which can lead to the inhibition of DNA replication and transcription . This property makes it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
- 3-Methylisoquinoline
- 6-Methylisoquinoline
- 3-Methylquinoline
- 6-Methylquinoline
Comparison: 3-Methylisoquinoline-6-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs . For instance, while 3-Methylisoquinoline and 6-Methylisoquinoline primarily undergo substitution reactions, this compound can also undergo oxidation and reduction reactions . This versatility makes it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C11H9NO |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-methylisoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-4-11-5-9(7-13)2-3-10(11)6-12-8/h2-7H,1H3 |
InChI Key |
XWOIPZXQGRBYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C=O)C=N1 |
Origin of Product |
United States |
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